molecular formula C13H11BrN8O2 B13834468 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide CAS No. 478250-48-5

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

Cat. No.: B13834468
CAS No.: 478250-48-5
M. Wt: 391.18 g/mol
InChI Key: PQIGHRDVYBCMPF-OMCISZLKSA-N
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Description

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and carboxamide. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the nitration, oxidation, and oxidation coupling reactions of precursor compounds.

    Formation of the triazole ring: This involves cyclization reactions under specific conditions, often using azide and alkyne precursors.

    Coupling of the bromophenyl group: This step involves the use of bromination reactions and subsequent coupling with the triazole ring.

    Formation of the carboxamide group: This is typically achieved through amidation reactions using appropriate amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole and triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

478250-48-5

Molecular Formula

C13H11BrN8O2

Molecular Weight

391.18 g/mol

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H11BrN8O2/c1-7-10(22(21-17-7)12-11(15)19-24-20-12)13(23)18-16-6-8-2-4-9(14)5-3-8/h2-6H,1H3,(H2,15,19)(H,18,23)/b16-6+

InChI Key

PQIGHRDVYBCMPF-OMCISZLKSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)N/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=O)NN=CC3=CC=C(C=C3)Br

Origin of Product

United States

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